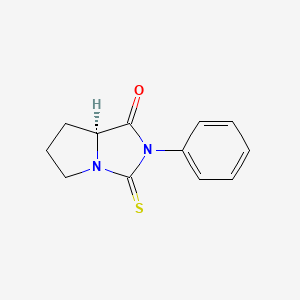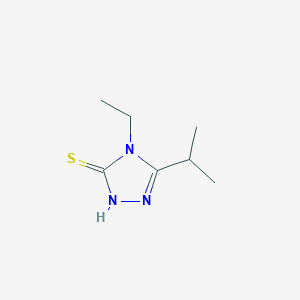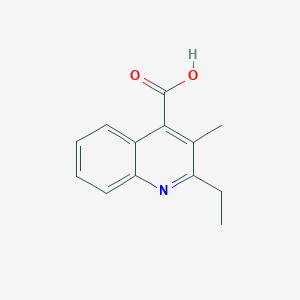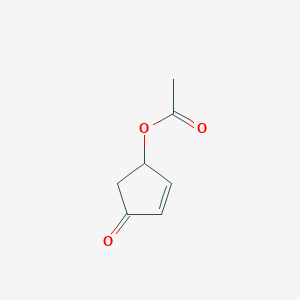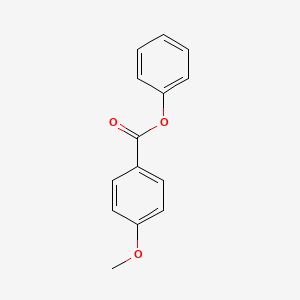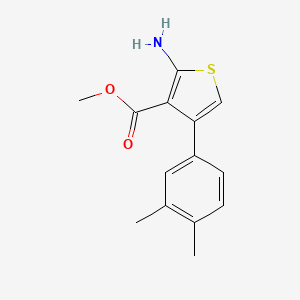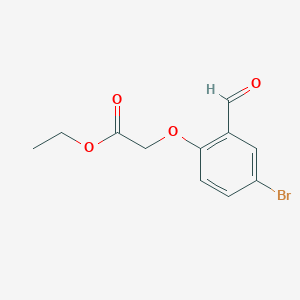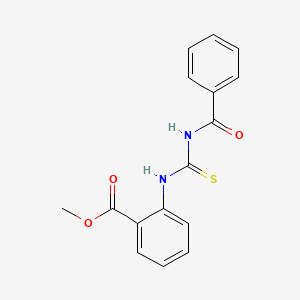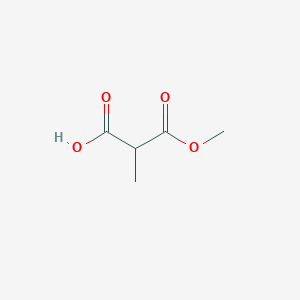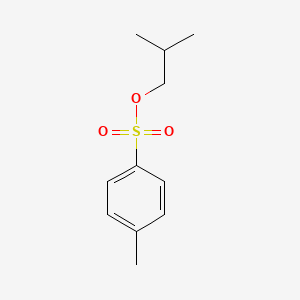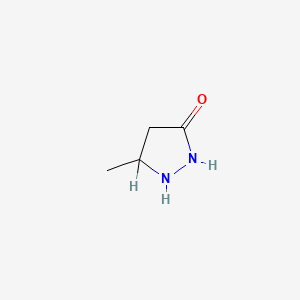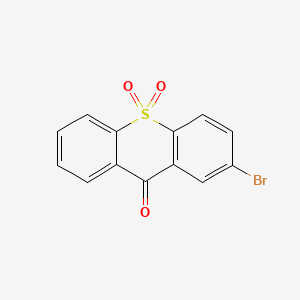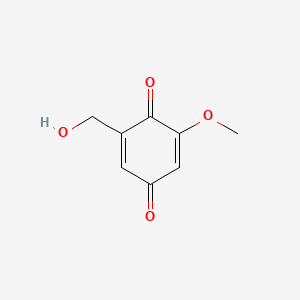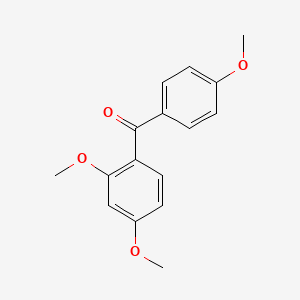
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
概要
説明
“(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is a chemical compound with the linear formula C16H16O4 . It has a molecular weight of 272.304 .
Synthesis Analysis
The synthesis of this compound involves the use of 1,3-dimethoxybenzene and p-anisoyl chloride . The reaction is carried out in methylene chloride, with anhydrous aluminum chloride added slowly to the reaction mixture . After stirring, the contents of the flask are carefully poured into a mixture of ice and dilute hydrochloric acid . The organic fraction is separated and washed with water . The solvent is removed on a rotary evaporator, leaving an oily product that solidifies on standing .Molecular Structure Analysis
The molecular structure of “(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is represented by the formula C16H16O4 . It has an average mass of 272.296 Da and a monoisotopic mass of 272.104858 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” have been described in the Synthesis Analysis section. The reaction involves the use of 1,3-dimethoxybenzene and p-anisoyl chloride in methylene chloride, with anhydrous aluminum chloride as a catalyst .Physical And Chemical Properties Analysis
“(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is a solid at room temperature . It has a molecular weight of 272.3 g/mol .科学的研究の応用
- Application : “(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is used in the synthesis of new naphthopyrans, which are photochromic materials . These materials find application in various photonic devices, such as erasable memory media, photooptical switch components, and displays .
- Methods : Two novel isomeric naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties were synthesized . The photochromism, electrochemical and fluorescent properties of these naphthopyrans were investigated .
- Results : The synthesized naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis (4-methoxyphenyl)-3,13-dihydrobenzo [ h ]indeno [2,1- f ]chromen-13-ol . They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film . Cyclic voltammetry tests showed that the aromatic substituents had a significant effect on the electrochemical behavior of the naphthopyran derivatives .
Safety And Hazards
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTDVICZBGDMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291793 | |
| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
CAS RN |
4038-15-7 | |
| Record name | 4038-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

